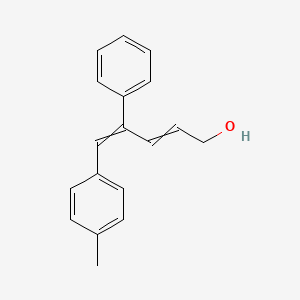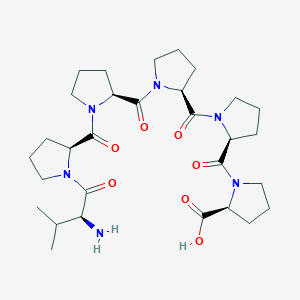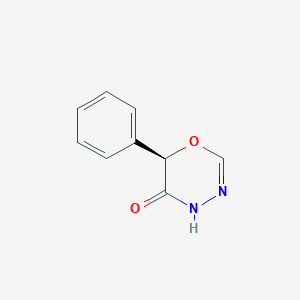![molecular formula C13H18N2 B12616507 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine CAS No. 909397-52-0](/img/structure/B12616507.png)
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine is a compound that features a unique bicyclic structure. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various bioactive molecules and natural products. These structures are often associated with a broad spectrum of biological activities, including antibacterial, antitumor, and neurological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine typically involves the cyclopropanation of chain enynes using metal-mediated reactions. This process often employs catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers advantages like mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the metal-mediated cyclopropanation reaction makes it a viable option for large-scale synthesis. The use of in situ-generated metal carbene species is crucial for achieving high yields and substrate scope .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a synthon in organic transformations and the development of new synthetic routes.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its neurological effects and potential use in treating neurological disorders.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine involves its interaction with various molecular targets and pathways. For instance, it may alkylate DNA, leading to antitumor activity. The compound’s unique structure allows it to interact with specific enzymes and receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Duocarmycin SA: Known for its antitumor activity through DNA alkylation.
Yatakemycin: Another antitumor agent that alkylates DNA.
CC-1065: A potent antitumor compound with a similar mechanism of action.
Uniqueness
What sets 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine apart is its specific bicyclic structure, which offers unique conformational constraints. This makes it a valuable scaffold for developing new bioactive molecules with enhanced stability and activity .
Propiedades
Número CAS |
909397-52-0 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
[4-(3-methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H18N2/c1-15-8-12-6-13(12,9-15)11-4-2-10(7-14)3-5-11/h2-5,12H,6-9,14H2,1H3 |
Clave InChI |
PSKOEGJEINUYCI-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC2(C1)C3=CC=C(C=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)


![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)

![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)

